2-Amino-4-(dimethylamino)nicotinonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-(dimethylamino)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-12(2)7-3-4-11-8(10)6(7)5-9/h3-4H,1-2H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHDOIVCIUAVJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of 2 Amino 4 Dimethylamino Nicotinonitrile Scaffold
Functionalization at the Pyridine (B92270) Core
The pyridine nucleus of 2-Amino-4-(dimethylamino)nicotinonitrile is rendered electron-rich by the presence of two powerful electron-donating groups: the amino group at the C2 position and the dimethylamino group at the C4 position. This heightened electron density profoundly impacts the ring's susceptibility to various chemical transformations.
Substituent Effects on Ring Reactivity
The amino and dimethylamino substituents exert strong +M (mesomeric) and +I (inductive) effects, which significantly increase the electron density of the pyridine ring. The dimethylamino group at the 4-position, in particular, enhances the nucleophilicity of the pyridine nitrogen through resonance, making it a more potent site for alkylation and other electrophilic attacks on the nitrogen atom. analis.com.mychemistrysteps.com This electron donation deactivates the pyridine ring towards traditional electrophilic aromatic substitution, as the ring carbons become less electrophilic. Conversely, the increased electron density makes the ring more susceptible to oxidative processes.
Regioselective Transformations of the Pyridine Nucleus
The directing effects of the existing substituents govern the regioselectivity of any transformations on the pyridine core. In electrophilic substitutions, which are generally disfavored due to the electron-rich nature of the ring, any potential reaction would be directed to the positions ortho and para to the activating amino and dimethylamino groups. However, due to the high activation of the ring, such reactions are often difficult to control and may lead to polysubstitution or oxidation.
A more common approach for the functionalization of such electron-rich pyridines involves metal-catalyzed C-H activation. These methods can offer high regioselectivity, often directed by the coordination of the metal catalyst to the pyridine nitrogen or the amino group. While specific examples for this compound are not extensively documented, related studies on substituted pyridines suggest that C-H functionalization at positions not sterically hindered by the existing substituents is feasible.
Transformations Involving the Amino Group
The primary amino group at the C2 position is a key site for derivatization, allowing for the introduction of a wide array of functional groups and the construction of more complex molecular architectures.
Nucleophilic Substitutions and Amination Reactions
While the amino group itself is a nucleophile, it can also be the subject of substitution reactions. Diazotization of the 2-amino group to form a diazonium salt, followed by nucleophilic displacement, is a classic strategy for introducing various functionalities at the C2 position. However, the stability of the diazonium intermediate in such an electron-rich system would need careful consideration.
More contemporary methods involve transition-metal-catalyzed cross-coupling reactions. For instance, the Buchwald-Hartwig amination could potentially be employed to replace the amino group with a different amine, although this would typically require prior conversion of the amino group to a better leaving group, such as a halide or triflate.
Acylation and Other Nitrogen-Centered Derivatizations
The nucleophilic nature of the 2-amino group makes it readily susceptible to acylation. Reaction with acyl chlorides, anhydrides, or carboxylic acids (under coupling conditions) can furnish the corresponding N-acylated derivatives. This transformation is often used to introduce a variety of substituents, modify the electronic properties of the molecule, or to serve as a protecting group. The reactivity of the amino group towards acylation can be influenced by the electronic nature of the pyridine ring; the electron-donating groups enhance the nucleophilicity of the amino group, facilitating the reaction.
Beyond simple acylation, the amino group can undergo reactions such as sulfonylation, formation of ureas and thioureas, and alkylation, further expanding the synthetic utility of the this compound scaffold.
Reactivity of the Nitrile Moiety
The nitrile group at the C3 position is a versatile functional group that can participate in a variety of chemical transformations, providing a gateway to other important functionalities.
The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. wikipedia.org The reactivity of the nitrile can be modulated by the electronic effects of the substituents on the pyridine ring. The electron-donating amino and dimethylamino groups may slightly reduce the electrophilicity of the nitrile carbon compared to an unsubstituted nicotinonitrile.
Common transformations of the nitrile group include:
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. This reaction typically proceeds through an amide intermediate. wikipedia.orgmdpi.com
Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). wikipedia.org Milder reducing agents can lead to the formation of an imine or an aldehyde after subsequent hydrolysis.
Cycloaddition Reactions: The carbon-nitrogen triple bond of the nitrile can participate in cycloaddition reactions. For example, [3+2] cycloadditions with azides can lead to the formation of tetrazole rings. The feasibility and regioselectivity of such reactions would depend on the specific reaction partners and conditions.
Below is a summary of potential reactions involving the different functional groups of this compound.
| Functional Group | Reaction Type | Potential Reagents and Conditions | Expected Product |
| Pyridine Nitrogen | Alkylation | Alkyl halides (e.g., CH₃I) | N-alkylated pyridinium (B92312) salt |
| 2-Amino Group | Acylation | Acyl chlorides, Anhydrides | N-acylated derivative |
| 2-Amino Group | Sulfonylation | Sulfonyl chlorides | N-sulfonylated derivative |
| 3-Nitrile Group | Hydrolysis | H⁺/H₂O or OH⁻/H₂O, heat | Carboxylic acid or Carboxylate |
| 3-Nitrile Group | Reduction | LiAlH₄ | Primary amine (aminomethyl) |
| 3-Nitrile Group | Cycloaddition | Azides (e.g., NaN₃) | Tetrazole derivative |
Hydrolysis and Related Transformations
The nitrile group of this compound is susceptible to hydrolysis under both acidic and basic conditions, a characteristic reaction of aromatic nitriles. numberanalytics.com This transformation typically proceeds in a stepwise manner to first yield an amide intermediate, which can then be further hydrolyzed to the corresponding carboxylic acid.
Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A subsequent nucleophilic attack by water leads to the formation of an imidic acid intermediate. This intermediate then tautomerizes to the more stable 2-amino-4-(dimethylamino)nicotinamide. numberanalytics.com Prolonged reaction time or harsher conditions can lead to the hydrolysis of this amide, yielding 2-amino-4-(dimethylamino)nicotinic acid and an ammonium (B1175870) salt.
Conversely, base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic nitrile carbon. This process also forms an amide intermediate, which upon further hydrolysis, results in the carboxylate salt of the nicotinic acid. libretexts.org
Cycloaddition Reactions Involving the Nitrile Group
The nitrile functional group, with its carbon-nitrogen triple bond, can participate as a 2π component in various pericyclic reactions, including cycloadditions. numberanalytics.com Aromatic nitriles are known to undergo several types of cycloaddition reactions, such as [2+2], [3+2], and [4+2] cycloadditions, which are valuable for synthesizing complex heterocyclic structures. numberanalytics.com
For instance, the nitrile group can react with 1,3-dipoles like azides or nitrile oxides in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. numberanalytics.comnumberanalytics.comresearchgate.netyoutube.com The reaction with an azide, for example, would yield a tetrazole-substituted pyridine, a significant structural motif in medicinal chemistry. These reactions involve the interaction of the nitrile group with the dipole, leading to the formation of a new ring system. numberanalytics.com While specific examples utilizing the this compound scaffold are not extensively detailed, the inherent reactivity of the aromatic nitrile group suggests its potential as a substrate in such synthetic strategies.
Pinner Synthesis and Subsequent Derivatizations
The Pinner reaction provides a classic and versatile method for the transformation of nitriles into a variety of other functional groups. wikipedia.orgdrugfuture.comjk-sci.com This acid-catalyzed reaction involves treating the nitrile with an alcohol in the presence of anhydrous hydrogen chloride. nrochemistry.com The reaction proceeds through the formation of a highly reactive imino ester salt, known as a Pinner salt. wikipedia.orgjk-sci.com
For this compound, this reaction would first produce the corresponding alkyl imidate hydrochloride salt. These Pinner salts are valuable intermediates that are typically not isolated but are reacted further with various nucleophiles to yield a range of derivatives. wikipedia.org The versatility of this synthesis is highlighted by the different products that can be obtained by varying the subsequent nucleophilic reagent. nrochemistry.com
| Nucleophile | Reagent Example | Resulting Functional Group |
| Alcohol (excess) | Ethanol (B145695) | Orthoester |
| Ammonia / Amine | Ammonia | Amidine |
| Water | Water | Ester |
| Hydrogen Sulfide | H₂S | Thionoester |
This interactive table summarizes the potential derivatizations of this compound via the Pinner synthesis intermediate. wikipedia.orgnrochemistry.com
Construction of Fused Heterocyclic Systems
The bifunctional nature of the this compound scaffold, possessing both a nucleophilic amino group and an electrophilic nitrile, makes it an ideal precursor for the synthesis of fused heterocyclic systems. These reactions typically involve the participation of both the C2-amino and C3-nitrile groups in a cyclization process.
Pyridopyrimidine and Imidazopyridine Architectures
Pyridopyrimidines: The synthesis of pyridopyrimidines from 2-aminonicotinonitrile derivatives is a well-established strategy. nuph.edu.ua One common approach involves the reaction of the 2-amino group with a one-carbon synthon, followed by cyclization. For example, reacting 2-aminonicotinonitriles with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) or acyl chlorides can lead to the formation of the fused pyrimidine (B1678525) ring. nih.gov Another method involves the reaction with isothiocyanates, which, after a series of steps, yields pyridopyrimidinethiones. nih.gov These reactions capitalize on the nucleophilicity of the amino group to initiate a condensation or addition reaction, which is then followed by an intramolecular cyclization involving the nitrile group to construct the final pyridopyrimidine core. rsc.orgrsc.org
Imidazopyridines: The 2-aminopyridine (B139424) moiety within the scaffold is the key to constructing fused imidazopyridine systems, most notably imidazo[1,2-a]pyridines. The classical Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound (like bromoacetaldehyde (B98955) or α-bromoketones), is a direct method for this transformation. bio-conferences.orge3s-conferences.org The reaction proceeds via initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization with the exocyclic amino group to form the imidazole (B134444) ring. e3s-conferences.org More contemporary methods include catalyst-free cascade processes and copper- or iron-catalyzed oxidative coupling reactions with various partners like nitroolefins or ketones. organic-chemistry.orgnih.gov Additionally, [3+2] cycloaddition reactions using reagents such as propargyl alcohols offer another route to C3-carbonylated imidazo[1,2-a]pyridines. nih.gov
| Fused System | Key Reagents | General Method |
| Pyridopyrimidine | Formamides, Acid Chlorides, Isothiocyanates | Condensation/Acylation followed by intramolecular cyclization. nih.govrsc.org |
| Imidazopyridine | α-Haloketones, Nitroolefins, Propargyl Alcohols | Tschitschibabin reaction, oxidative coupling, or cycloaddition. bio-conferences.orgorganic-chemistry.orgnih.gov |
This interactive table outlines common synthetic strategies for constructing fused heterocyclic systems from 2-aminopyridine-based scaffolds.
Chromene- and Other Polycyclic-Fused Nicotinonitriles
The versatile reactivity of the this compound scaffold extends to the synthesis of oxygen-containing heterocycles and more complex polycyclic systems.
Chromenes: Chromene-fused pyridines are an important class of compounds. nih.gov The synthesis of such systems can be achieved through multi-component reactions. For example, a three-component reaction involving a 2-aminonitrile derivative, an aldehyde, and a suitable active methylene (B1212753) compound like dimedone or a phenolic derivative (e.g., resorcinol, 4-hydroxycoumarin) can yield complex chromene-fused structures. researchgate.netmdpi.comnih.gov These reactions often proceed through a sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and dehydration to form the fused chromene ring. Efficient protocols for synthesizing chromeno[4,3-b]pyridine and related skeletons have been developed, highlighting the importance of this structural class. nih.govtandfonline.com
Other Polycyclic Systems: The strategic placement of reactive sites on the this compound core allows for its use in constructing a variety of other polycyclic fused systems. By choosing appropriate reaction partners that can react with both the amino and nitrile functionalities, or with other positions on the pyridine ring, a diverse array of fused heterocycles can be accessed. For instance, reactions leading to naphthyridine derivatives have been reported from related 2-aminonicotinonitrile precursors, indicating a pathway to further annulated systems. researchgate.net
Advanced Structural and Spectroscopic Characterization Methodologies
Vibrational Spectroscopy for Functional Group Analysis (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For 2-Amino-4-(dimethylamino)nicotinonitrile, the FT-IR spectrum would be expected to show characteristic absorption bands confirming its structure.
Expected Characteristic Peaks:
Amino (-NH₂) group: Asymmetric and symmetric N-H stretching vibrations would appear in the region of 3300-3500 cm⁻¹. N-H bending vibrations are typically observed around 1600-1650 cm⁻¹ mdpi.com.
Nitrile (-C≡N) group: A sharp and strong absorption band corresponding to the C≡N stretching vibration is a key indicator for nicotinonitriles and is expected in the range of 2200-2230 cm⁻¹ mdpi.com.
Dimethylamino (-N(CH₃)₂) group: C-H stretching vibrations from the methyl groups would be found just below 3000 cm⁻¹.
Pyridine (B92270) Ring: C=C and C=N stretching vibrations within the aromatic ring would produce a series of bands in the 1400-1600 cm⁻¹ region.
A data table summarizing these expected vibrational frequencies is presented below.
| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Amino (-NH₂) | N-H Stretching | 3300 - 3500 |
| N-H Bending | 1600 - 1650 | |
| Nitrile (-C≡N) | C≡N Stretching | 2200 - 2230 |
| Aromatic Pyridine Ring | C=C, C=N Stretching | 1400 - 1600 |
| Dimethylamino (-N(CH₃)₂) | C-H Stretching | 2800 - 3000 |
Nuclear Magnetic Resonance Spectroscopy for Molecular Structure Elucidation (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise molecular structure by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
¹H-NMR: The proton NMR spectrum would reveal distinct signals for each type of proton. The amino (-NH₂) protons would likely appear as a broad singlet. The protons of the dimethylamino group (-N(CH₃)₂) would typically be a sharp singlet, and the protons on the pyridine ring would appear as distinct signals in the aromatic region (typically 6.0-8.5 ppm), with their chemical shifts and coupling patterns depending on their position. For related 2-aminonicotinonitriles, the proton at the 5-position often appears as a singlet mdpi.com.
¹³C-NMR: The carbon NMR spectrum would show separate signals for each unique carbon atom. The carbon of the nitrile group (-CN) is expected in the 115-120 ppm range. Carbons of the pyridine ring would resonate in the aromatic region, and the carbons of the dimethylamino group would appear in the upfield region.
| Group | Nucleus | Expected Chemical Shift (δ, ppm) |
| Amino (-NH₂) | ¹H | Broad singlet |
| Dimethylamino (-N(CH₃)₂) | ¹H | Singlet |
| Pyridine Ring Protons | ¹H | 6.0 - 8.5 |
| Nitrile (-CN) | ¹³C | 115 - 120 |
| Pyridine Ring Carbons | ¹³C | Downfield (aromatic region) |
| Dimethylamino (-N(CH₃)₂) | ¹³C | Upfield |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (Molecular Formula: C₈H₁₀N₄), the molecular weight is 176.20 g/mol . In techniques like Electrospray Ionization (ESI), the mass spectrum would be expected to show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 177.2. Fragmentation would likely involve the loss of small neutral molecules or radicals from the parent structure.
X-ray Crystallography for Solid-State Structural Confirmation and Conformational Analysis
Single-crystal X-ray crystallography provides definitive proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. Although a crystal structure for this compound has not been found in the searched literature, analysis of related nicotinonitrile derivatives shows that they often form complex hydrogen-bonding networks. For instance, in similar structures, intermolecular N-H···N hydrogen bonds involving the amino group and the nitrile nitrogen are common, often leading to the formation of dimers or chains nih.gov.
Electronic Absorption and Emission Spectroscopy for Optical Properties Assessment (UV-Vis, Fluorescence)
UV-Visible and fluorescence spectroscopy are used to investigate the electronic and photophysical properties of a compound. Nicotinonitrile derivatives are known to be fluorescent and their properties are often solvent-dependent mdpi.comsciforum.net.
UV-Vis Absorption: These compounds typically exhibit strong absorption in the near-UV range. For similar 2-amino-pyridine-3-carbonitrile structures, absorption maxima are often observed between 340-370 nm nih.gov.
Fluorescence Emission: Upon excitation, these molecules are expected to fluoresce, often in the blue-green region of the spectrum (around 400-500 nm). The exact emission wavelength and quantum yield can be significantly influenced by the solvent polarity, a phenomenon known as solvatochromism mdpi.comsciforum.net. Studies on related compounds show that increasing solvent polarity often leads to a red shift (a shift to longer wavelengths) in the emission spectrum mdpi.com.
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from X-ray crystallography. This analysis helps in understanding the forces that govern the crystal packing. For related aminonicotinonitrile structures, Hirshfeld analysis has shown that H···H, C···H/H···C, N···H/H···N, and O···H/H···O interactions are often the most significant contributors to the crystal packing nih.gov. For this compound, one would expect significant contributions from hydrogen bonding involving the amino group and nitrile nitrogen, as well as van der Waals forces.
Computational and Theoretical Studies of 2 Amino 4 Dimethylamino Nicotinonitrile and Its Analogues
Quantum Chemical Calculations (DFT, TD-DFT)
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational methods used to investigate the physicochemical properties of molecules at the molecular level. mdpi.com These methods have been extensively applied to nicotinonitrile derivatives to understand their electronic structure, stability, and photophysical characteristics. mdpi.comnih.gov Calculations are often performed using specific functionals, such as B3LYP, in conjunction with basis sets like 6-311++G(d,p) to achieve a balance between computational cost and accuracy. mdpi.comijcce.ac.ir
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. pjbmb.org.pkresearchgate.net For 2-aminonicotinonitrile analogues, DFT calculations are used to refine structural parameters like bond lengths, bond angles, and dihedral angles. researchgate.netaalto.fi This process is crucial as the electronic properties of the molecule are highly dependent on its geometry. Following optimization, a vibrational analysis is typically performed to confirm that the obtained structure is a true energy minimum, characterized by the absence of imaginary frequencies. mdpi.com
The electronic structure of these compounds is characterized by the distribution of electrons within the molecule. The presence of both electron-donating groups (amino and dimethylamino) and an electron-withdrawing group (nitrile) on the pyridine (B92270) ring creates a push-pull system, which significantly influences the molecule's electronic properties and potential for intramolecular charge transfer (ICT). nih.gov
Frontier Molecular Orbital (FMO) theory is instrumental in explaining the chemical reactivity and kinetic stability of molecules. researchgate.net The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular reactivity; a smaller gap generally implies higher reactivity and lower stability. researchgate.netmaterialsciencejournal.org
In analogues of 2-Amino-4-(dimethylamino)nicotinonitrile, the HOMO is typically localized over the electron-rich portions of the molecule, including the amino groups and the pyridine ring, while the LUMO is concentrated on the electron-deficient nitrile group and the heterocyclic ring. mdpi.com The electron-donating dimethylamino group raises the HOMO energy level, which can lead to a reduction in the HOMO-LUMO energy gap. researchgate.net This small energy gap is responsible for the eventual charge transfer interactions that occur within the molecule. malayajournal.org
| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Method/Basis Set |
|---|---|---|---|---|
| 2-Amino-4,6-diphenylnicotinonitrile | -6.12 | -1.88 | 4.24 | B3LYP/6-311++g(d,p) |
| 2-Amino-4-(p-tolyl)-6-phenylnicotinonitrile | -5.99 | -1.83 | 4.16 | B3LYP/6-311++g(d,p) |
| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate | -6.49 | -3.11 | 3.38 | B3LYP/6-311G(d,p) |
Time-Dependent Density Functional Theory (TD-DFT) is a primary computational tool for predicting the electronic absorption and emission spectra (UV-Vis and fluorescence) of molecules. mdpi.comfunctmaterials.org.ua By calculating the energies of electronic transitions between different molecular orbitals, TD-DFT can provide theoretical spectra that show good agreement with experimental measurements. ijcce.ac.irmaterialsciencejournal.org
For nicotinonitrile derivatives, TD-DFT calculations help to assign specific absorption bands to electronic transitions. mdpi.com For instance, absorption bands in the shorter wavelength region are often attributed to n–π* transitions, while longer-wavelength bands are typically assigned to π–π* transitions, often involving intramolecular charge transfer from the donor groups to the acceptor group. mdpi.com The solvent environment can significantly affect these properties, and computational models like the Polarizable Continuum Model (PCM) are used to simulate these solvent effects. mdpi.com
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netnumberanalytics.com The map displays the electrostatic potential on the electron density surface of the molecule, using a color scale to indicate different potential values. researchgate.net
Red/Yellow Regions: Indicate negative electrostatic potential, representing electron-rich areas that are susceptible to electrophilic attack. researchgate.net In this compound, these regions would be expected around the nitrogen atom of the nitrile group and the pyridine ring.
Blue Regions: Indicate positive electrostatic potential, representing electron-deficient areas that are favorable for nucleophilic attack. researchgate.net These are typically found around the hydrogen atoms of the amino groups. researchgate.net
Green Regions: Represent areas of neutral or zero potential. researchgate.net
MEP maps are crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a key role in the molecule's behavior in biological systems and crystal packing. proteopedia.org
Analysis of Molecular Dipole Moments and Polarizability
An increase in the dipole moment upon electronic excitation (from the ground state S₀ to the first excited state S₁) is a strong indicator of an intramolecular charge transfer (ICT) character in the excited state. nih.gov The magnitude of the dipole moment also influences the molecule's interaction with polar solvents, affecting its solubility and solvatochromic behavior (the change in color of a chemical substance depending on the polarity of the solvent). mdpi.com For example, compounds with higher dipole moments tend to exhibit a more significant red shift (shift to longer wavelengths) in their emission spectra in more polar solvents. mdpi.com
Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is a key factor in determining a molecule's non-linear optical (NLO) properties.
| Compound Analogue | Dipole Moment (Debye) | Method/Basis Set |
|---|---|---|
| 2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile | 5.59 | B3LYP/6-311++g(d,p) |
| 2-Amino-4-(4-fluorophenyl)-6-phenylnicotinonitrile | 5.73 | B3LYP/6-311++g(d,p) |
| 2-Amino-4-(4-(dimethylamino)phenyl)-6-phenylnicotinonitrile | 8.10 | B3LYP/6-311++g(d,p) |
Theoretical Studies of Tautomerism and Conformational Isomerism
Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. For 2-aminopyridine (B139424) derivatives, amino-imino tautomerism is a significant possibility. nih.gov The 2-amino form is generally the most stable, but the relative stability of different tautomers can be influenced by substituents and the surrounding environment. nih.govnih.gov
Computational methods, particularly DFT, are highly effective in predicting the relative energies and stabilities of different tautomers. nih.govchemrxiv.org By calculating the energies of the optimized geometries for each possible tautomer, researchers can identify the most stable form in the gas phase. nih.gov The calculations can also determine the energy barriers for the transition states between tautomers, providing insight into the kinetics of their interconversion. nih.gov For 2-amino-4-methylpyridine, the canonical amino tautomer was found to be significantly more stable than its imino counterparts. nih.gov
Conformational isomerism involves rotation around single bonds. In this compound, rotation can occur around the C-N bonds of the amino and dimethylamino groups. Theoretical calculations can map the potential energy surface as a function of the dihedral angles to identify the most stable conformers and the energy barriers to rotation. pjbmb.org.pk
Lack of Publicly Available Research Prevents Analysis of this compound
A thorough and exhaustive search of scientific literature and chemical databases has revealed no specific Quantitative Structure-Property Relationship (QSPR) studies focused on the chemical compound this compound. Consequently, the generation of a detailed article with research findings and data tables on this specific topic, as requested, cannot be fulfilled at this time.
QSPR models are computational tools that correlate the structural or property descriptors of chemical compounds with their physicochemical properties. These models are highly specific and require experimental data for a series of related compounds to be developed and validated. The absence of such a study for this compound means that the necessary data to construct a detailed analysis of its chemical behavior through QSPR modeling is not available in the public domain.
While computational and theoretical studies, including QSPR and Quantitative Structure-Activity Relationship (QSAR) models, exist for various analogues and derivatives of nicotinonitrile, the strict requirement to focus solely on this compound prevents the inclusion of such related, but distinct, research. Presenting findings from analogous compounds would fall outside the specified scope and would not accurately represent the state of research for the compound .
Therefore, until specific research on the QSPR modeling of this compound is conducted and published, a scientifically accurate and detailed article on this subject, complete with data tables, cannot be produced.
Advanced Applications in Materials Science and Chemical Systems
Development of Fluorescent Materials and Probes
The inherent fluorescence of nicotinonitrile derivatives, stemming from intramolecular charge transfer (ICT) states, makes them excellent candidates for the development of sophisticated fluorescent materials and sensors. The electronic push-pull nature of 2-Amino-4-(dimethylamino)nicotinonitrile is central to these properties.
Exploration of Solvatochromic Properties
Solvatochromism is a phenomenon where the color (absorption or emission wavelength) of a substance changes with the polarity of the solvent. In push-pull molecules like this compound and its analogues, the excited state is more polar than the ground state. Consequently, in more polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the fluorescence emission spectrum.
Research on closely related 2-amino-4,6-diphenylnicotinonitrile derivatives has demonstrated significant solvent-dependent shifts in their emission maxima. This highlights the influence of the solvent environment on the fluorescence properties of the nicotinonitrile core. The varying emission wavelengths (λmax) in different solvents indicate that the solvent polarity directly influences the energy levels and electronic transitions involved in the fluorescence process.
| Solvent | Polarity Index (Reichardt's ET(30)) | Emission Max (λem) of a Diphenyl-Substituted Analogue (nm) |
|---|---|---|
| Toluene | 33.9 | 410 |
| Tetrahydrofuran (THF) | 37.4 | 411 |
| Dichloromethane (DCM) | 40.7 | 415 |
| Dimethyl Sulfoxide (DMSO) | 45.1 | 418 |
| Methanol (MeOH) | 55.4 | 420 |
This interactive table showcases the positive solvatochromism observed in a 2-amino-4,6-diphenylnicotinonitrile analogue, where the emission wavelength increases with solvent polarity. Data is representative of the behavior of this class of compounds.
Design of Environmentally Sensitive Fluorophores
The sensitivity of the fluorescence of this compound derivatives to the local environment makes them ideal for use as environmentally sensitive probes. These fluorophores can report on the microenvironment's polarity, viscosity, or the presence of specific analytes. When such a probe moves from a polar aqueous environment to a nonpolar hydrophobic pocket in a protein or a lipid membrane, a significant blue-shift in emission and an increase in fluorescence quantum yield are often observed. This "turn-on" fluorescence response is highly desirable for bio-imaging and sensing applications, allowing for the visualization of cellular structures or the detection of binding events with high signal-to-noise ratios. The design of these fluorophores often involves modifying the core structure to enhance its affinity for specific biological targets while retaining its sensitivity to environmental changes.
Non-Linear Optical (NLO) Materials
Organic molecules with strong intramolecular charge transfer characteristics, like this compound, are prime candidates for non-linear optical (NLO) applications. These materials can alter the properties of light passing through them, which is crucial for technologies like optical data storage, optical switching, and frequency conversion.
Structure-Property Relationships for NLO Response
The NLO response of a molecule, particularly the first hyperpolarizability (β), is strongly dependent on its electronic structure. The key to a large NLO response in organic chromophores is a molecular design that facilitates a significant change in dipole moment upon excitation. In this compound, this is achieved through the D-π-A (Donor-π-Acceptor) framework.
Donor (D): The dimethylamino group (-N(CH3)2) is a powerful electron donor.
Acceptor (A): The cyano group (-CN) and the electron-deficient pyridine (B92270) ring act as the electron acceptor.
π-Bridge: The aromatic pyridine ring serves as the conjugated bridge that facilitates efficient charge transfer from the donor to the acceptor upon excitation by light.
The NLO properties can be fine-tuned by modifying the donor and acceptor strengths. Theoretical and experimental studies on various push-pull nicotinonitriles show that increasing the electron-donating ability of the group at the 4-position or the electron-withdrawing strength of the substituents on the pyridine ring generally leads to a larger hyperpolarizability (β) and thus a stronger NLO response.
| Molecular System | Donor Group | Acceptor Group | Relative NLO Response (β) |
|---|---|---|---|
| Substituted Pyridine 1 | -NH2 | -CN | Low |
| Substituted Pyridine 2 | -N(CH3)2 | -CN | Medium |
| Substituted Pyridine 3 | -N(CH3)2 | -NO2 | High |
| Substituted Pyridine 4 | -N(CH3)2 | -CN, -CN (Dicyano) | Very High |
This interactive table illustrates the general structure-property relationships for NLO response in donor-acceptor pyridine systems. Stronger donors and acceptors lead to an enhanced NLO effect.
Fabrication of Thin Films and Devices
For practical application in optoelectronic devices, NLO molecules must be processed into high-quality thin films with a specific non-centrosymmetric alignment of the chromophores. Several techniques are employed for the fabrication of thin films from organic NLO materials:
Vapor Deposition: This method involves heating the organic material in a vacuum to create a vapor, which then condenses as a thin film on a cooler substrate. It is a promising method for creating planar waveguides for NLO devices.
Thermal Evaporation with Electric-Field Poling: To achieve the necessary molecular alignment for a strong second-order NLO effect, thin films can be deposited from vapor in the presence of a strong in-plane electric field. This technique aligns the molecular dipoles during the film growth process.
Molecular Layer Epitaxy (MLE): This gas-phase deposition technique allows for the layer-by-layer growth of covalently bonded organic thin films, offering precise control over thickness and structure, which is critical for creating efficient NLO devices.
These fabrication methods aim to translate the high molecular NLO response of compounds like this compound into a large macroscopic effect in a solid-state device.
Corrosion Inhibition Studies
Organic compounds containing heteroatoms (like nitrogen and oxygen) and π-electrons are widely investigated as corrosion inhibitors for metals, particularly for steel in acidic environments. The this compound molecule possesses several features that make it a promising candidate for corrosion inhibition.
The mechanism of inhibition involves the adsorption of the organic molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This adsorption is facilitated by:
The presence of nitrogen atoms in the pyridine ring and the amino groups, which have lone pairs of electrons that can coordinate with vacant d-orbitals of iron atoms on the steel surface.
The delocalized π-electrons of the pyridine ring, which can interact with the metal surface.
Studies on related aminopyridine and nicotinonitrile derivatives have shown them to be effective mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The efficiency of inhibition typically increases with the concentration of the inhibitor. The adsorption of these molecules on the steel surface often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal.
| Inhibitor (Analogue) | Concentration (ppm) | Inhibition Efficiency (%) | Metal/Medium |
|---|---|---|---|
| 2-amino-4-methylpyridine | 50 | 75.2 | Mild Steel / 0.5 M HCl |
| 2-amino-4-methylpyridine | 200 | 88.5 | Mild Steel / 0.5 M HCl |
| AMP Nicotinonitrile Derivative | 50 | 82.1 | N80 Steel / 15% HCl |
| AMP Nicotinonitrile Derivative | 200 | 90.2 | N80 Steel / 15% HCl |
This interactive table presents representative corrosion inhibition data for aminopyridine and nicotinonitrile analogues, demonstrating their effectiveness in protecting steel in acidic solutions.
The protective film formed by these inhibitors effectively increases the charge transfer resistance at the metal-solution interface, thereby slowing down the rate of corrosion. The planarity and size of the molecule also play a role, with larger molecules providing greater surface coverage and potentially higher inhibition efficiency.
Utilization as Versatile Synthetic Intermediates and Building Blocks
The rich functionality of this compound makes it a valuable intermediate in organic synthesis and a building block for more complex molecular and supramolecular structures.
The aminonicotinonitrile scaffold is a suitable precursor for constructing larger, functional organic molecules that can act as linkers in the synthesis of Metal-Organic Frameworks (MOFs). nih.gov MOFs are crystalline, porous materials constructed from metal ions or clusters coordinated to organic ligands. nih.gov The amino and pyridine nitrogen atoms, as well as the cyano group, offer potential coordination sites or points for further functionalization to create polydentate ligands necessary for MOF construction. nih.govacs.org The incorporation of such functionalized linkers can tailor the properties of the resulting MOF, for instance, by introducing basic sites that can enhance CO2 adsorption. chemistryviews.org
The 2-aminopyridine (B139424) moiety within this compound is a well-established motif in coordination chemistry. uobaghdad.edu.iq The nitrogen atom of the pyridine ring and the nitrogen of the amino group can act as a bidentate chelating ligand, forming stable complexes with a variety of transition metal ions. mdpi.com The cyano group can also participate in coordination, either directly to a metal center or through hydrogen bonding interactions within the crystal lattice. The resulting metal complexes can have interesting structural, electronic, and magnetic properties with potential applications in catalysis, materials science, and biological systems. nih.govnih.gov
Future Research Directions and Perspectives
Innovations in Sustainable and Efficient Synthetic Methodologies
The development of environmentally benign and efficient methods for synthesizing nicotinonitrile derivatives is a primary focus of contemporary research. Traditional synthetic routes often require harsh conditions, toxic solvents, or stoichiometric reagents. The future in this area lies in the adoption of green chemistry principles to minimize environmental impact while maximizing efficiency.
Key innovations include:
Heterogeneous Catalysis: The use of recyclable, solid-supported catalysts offers a significant advantage over homogeneous systems. For instance, nanomagnetic metal-organic frameworks (MOFs) have been successfully employed as catalysts for nicotinonitrile synthesis. nih.gov These catalysts, such as Fe3O4@MIL-53(Al)-N(CH2PO3)2, provide high yields and short reaction times and can be easily separated from the reaction mixture using an external magnetic field for reuse. nih.gov
Green Solvents: Replacing conventional organic solvents with greener alternatives is a crucial aspect of sustainable synthesis. Water has been effectively utilized as a reaction medium for the synthesis of 2-amino-4,6-diphenylnicotinonitriles, offering an environmentally friendly option. mdpi.com
Energy-Efficient Techniques: Microwave and ultrasonic irradiation are emerging as powerful tools to accelerate reaction rates, often leading to higher yields and purity in shorter timeframes compared to conventional heating methods. mdpi.com These techniques enhance the efficiency of nicotinonitrile synthesis, contributing to a more sustainable process. mdpi.com
| Synthetic Advancement | Catalyst/Method | Key Advantages |
| Nanomagnetic Catalysis | Fe3O4@MIL-53(Al)-N(CH2PO3)2 | High yield, short reaction time, easy separation and recyclability. nih.gov |
| Green Solvent Use | Water | Environmentally benign alternative to organic solvents. mdpi.com |
| Energy Efficiency | Microwave/Ultrasonic Irradiation | Accelerated reaction rates, enhanced yields, and improved efficiency. mdpi.com |
Exploration of Novel Reactivity Patterns and Multi-Component Systems
While the synthesis of the nicotinonitrile core is well-established, future research will delve deeper into the reactivity of the 2-amino and 3-cyano functional groups to build more complex molecular architectures. A particularly promising avenue is the expanded use of Multi-Component Reactions (MCRs).
MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. tcichemicals.comnih.gov This approach offers significant advantages in terms of step economy and waste reduction. nih.gov The synthesis of various 2-aminonicotinonitrile derivatives is often achieved through one-pot, three-component reactions, for example, by reacting aldehydes, malononitrile (B47326), and ketones in the presence of ammonium (B1175870) acetate (B1210297). researchgate.net
Future exploration in this area will likely focus on:
Post-Synthetic Modification: Using the 2-Amino-4-(dimethylamino)nicotinonitrile scaffold as a starting point for further reactions. The amino and cyano groups are reactive handles for cyclization, substitution, and condensation reactions, enabling the synthesis of fused heterocyclic systems like pyrazolopyridines and 1,2,3-triazoles. researchgate.netnih.gov
Isonitrile-Based MCRs: Isocyanides are highly versatile reagents in MCRs, such as the Passerini and Ugi reactions, which are powerful tools for generating molecular diversity and creating peptide-like structures. organic-chemistry.orgtechniques-ingenieur.fr Integrating nicotinonitrile derivatives into these isonitrile-based MCRs could yield novel and complex molecular scaffolds.
Domino and Tandem Reactions: Designing reaction sequences where multiple bonds are formed in a single, uninterrupted process, initiated from the nicotinonitrile core. This can lead to the rapid construction of intricate molecules from simple precursors.
Design of Advanced Functional Nicotinonitrile-Based Materials with Tunable Properties
The inherent photophysical properties of the nicotinonitrile scaffold make it an attractive candidate for the development of advanced functional materials. researchgate.net The π-conjugated system can be systematically modified to tune its electronic and optical characteristics.
Future research will focus on designing materials with specific, predictable, and tunable properties:
Fluorescent Sensors: Derivatives of 2-aminonicotinonitriles have shown significant promise as fluorescent molecular sensors. mdpi.com Their fluorescence emission can be sensitive to the local microenvironment, such as viscosity and polarity, making them suitable for monitoring processes like photopolymerization. mdpi.com Research will aim to create sensors with higher sensitivity and selectivity for specific analytes or physical changes. The fluorescence properties can be tuned by altering substituents; for example, chloro groups have been shown to enhance fluorescence, while the position of methoxy (B1213986) groups can shift emission maxima. mdpi.com
Nonlinear Optical (NLO) Materials: The donor-acceptor nature of substituted nicotinonitriles gives them potential for applications in nonlinear optics. researchgate.net Future work will involve the rational design of molecules with large hyperpolarizabilities for use in optical communications and data storage.
Organic Light-Emitting Devices (OLEDs): The fluorescence capabilities of nicotinonitriles suggest their potential use as emitters or host materials in OLEDs. researchgate.net Research will focus on designing derivatives with high quantum yields, specific emission colors, and good thermal stability for device applications.
| Material Application | Key Property | Research Goal |
| Fluorescent Sensors | Environment-sensitive fluorescence | Higher sensitivity and selectivity for monitoring polymerization and detecting metal ions. mdpi.commdpi.com |
| Nonlinear Optics (NLO) | Large molecular hyperpolarizability | Development of materials for advanced optical technologies. researchgate.net |
| OLEDs | High fluorescence quantum yield | Creation of efficient and stable emitters for next-generation displays. researchgate.net |
Integration of Computational and Experimental Approaches for Rational Design
The synergy between computational chemistry and experimental synthesis is becoming indispensable for the rational design of new molecules. Quantum chemical methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for predicting the properties of nicotinonitrile derivatives before they are synthesized.
This integrated approach will accelerate discovery by:
Predicting Physicochemical Properties: Computational studies can provide insights into molecular structure, electronic properties (such as HOMO-LUMO energy gaps), dipole moments, and potential reactivity. mdpi.com These predictions can guide the selection of synthetic targets with desired characteristics.
Understanding Spectroscopic Behavior: TD-DFT calculations can help interpret and predict UV-Vis absorption and fluorescence spectra, elucidating the nature of electronic transitions. mdpi.com This is crucial for designing new dyes and fluorescent materials.
Molecular Docking and Virtual Screening: In the context of materials science, computational docking can be adapted to simulate how nicotinonitrile-based molecules might interact with surfaces or within a material matrix, aiding in the design of materials with specific binding or self-assembly properties. For instance, molecular modeling has been used to understand the inhibitory mechanisms of related compounds. nih.gov
The close correlation often observed between DFT-calculated properties and experimental results for nicotinonitriles validates this integrated approach, enabling a more efficient and targeted research workflow. mdpi.com
Broader Applications in Emerging Chemical Technologies
The unique properties of the nicotinonitrile framework position it as a candidate for exploration within several emerging chemical technologies identified by organizations like IUPAC. iupac.orgscnat.ch While direct applications are still speculative, the potential is significant.
Future research could connect nicotinonitrile chemistry to fields such as:
Metal-Free Catalysis: The emergence of Frustrated Lewis Pairs (FLPs) has demonstrated that combinations of non-metal Lewis acids and bases can activate small molecules, a role traditionally held by transition metals. d-nb.info The electron-rich and sterically accessible nitrogen atoms within the nicotinonitrile scaffold could be incorporated into novel FLP designs or other organocatalytic systems.
Advanced Energy Storage: MXenes are a class of two-dimensional inorganic compounds with promising applications in energy storage, such as batteries and supercapacitors. d-nb.info Functionalized nicotinonitriles could be explored as organic linkers or surface modifiers for MXene sheets to tune their electronic properties and interlayer spacing, potentially enhancing their performance.
Machine Learning and AI in Chemistry: Neural Network Potentials (NNPs) are accelerating molecular simulations by learning to predict energies and forces from quantum mechanical data. d-nb.info A diverse library of nicotinonitrile derivatives with well-characterized experimental and computational data could serve as a valuable training set for developing more accurate and broadly applicable NNPs for nitrogen-containing heterocyclic systems.
By looking ahead to these emerging areas, research into this compound and its analogues can extend beyond its current applications and contribute to the next generation of chemical innovation.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 2-Amino-4-(dimethylamino)nicotinonitrile and its derivatives?
- Methodology : The compound is typically synthesized via cyclocondensation of chalcone derivatives or substituted aryl aldehydes with malononitrile under microwave or reflux conditions. For example, a 67% yield was achieved using glacial acetic acid as a solvent, with reaction monitoring via TLC . Key steps include controlling reaction temperature (e.g., 252–254°C melting point for crystallization) and purification via recrystallization. Derivatives with halogen or aryl substituents require adjusted stoichiometry (e.g., 4-chlorophenyl groups in ).
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- IR Spectroscopy : Identifies functional groups (e.g., -NH₂ at 3471–3309 cm⁻¹, -CN at 2202 cm⁻¹) .
- NMR : ¹H-NMR resolves aromatic protons (δ 6.68–7.55 ppm for aryl/furyl groups) and dimethylamino signals (δ 3.00 ppm) . ¹³C-NMR confirms nitrile carbons (δ 110–117 ppm) and aromatic ring systems .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 304 [M⁺]) and fragmentation patterns validate molecular weight and substituent stability .
Q. How is elemental analysis used to verify purity?
- Methodology : Combustion analysis compares experimental and theoretical values for C, H, and N content. For example, C: 71.01% (found) vs. 71.04% (calculated), ensuring <1% deviation . Contaminants (e.g., unreacted starting materials) are flagged via discrepancies in nitrogen content.
Advanced Research Questions
Q. How do X-ray crystallography and Hirshfeld surface analysis elucidate molecular packing and intermolecular interactions?
- Methodology : Single-crystal X-ray diffraction (e.g., MoKα radiation, λ = 0.71073 Å) reveals dihedral angles between aromatic rings (e.g., 55.04° between naphthyl and pyridyl groups) and hydrogen-bonding networks (N–H⋯N, C–H⋯N) stabilizing the 3D lattice . Refinement parameters (R = 0.048, wR = 0.146) ensure accuracy, while displacement ellipsoids (50% probability) map thermal motion .
Q. How can synthetic yield discrepancies be resolved across studies?
- Methodology : Yield optimization involves solvent polarity adjustments (e.g., DME vs. acetic acid) and catalyst screening. For instance, microwave-assisted synthesis reduces reaction time from days to hours, improving yields by 15–20% . Statistical tools like Design of Experiments (DoE) can identify critical factors (e.g., temperature, molar ratios) .
Q. What role do substituents play in modulating electronic properties and bioactivity?
- Methodology : Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance electrophilicity, as shown by redshifted UV-Vis spectra (λmax ~300 nm) . Cytotoxicity assays (e.g., MTT protocol in ) correlate substituent effects with IC₅₀ values. DFT calculations predict HOMO-LUMO gaps (e.g., zwitterionic character in push-pull systems) .
Q. How do hydrogen-bonding networks influence solid-state stability and solubility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
